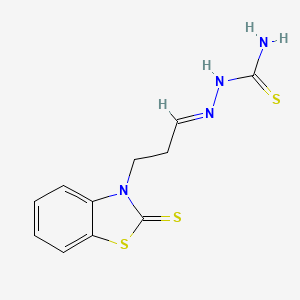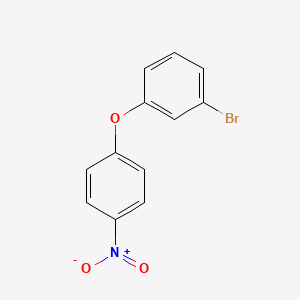![molecular formula C12H16N2OS B5696490 4-[(4-methyl-1-piperazinyl)carbonothioyl]phenol](/img/structure/B5696490.png)
4-[(4-methyl-1-piperazinyl)carbonothioyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-methyl-1-piperazinyl)carbonothioyl]phenol, also known as MPCTP, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound has been found to possess a variety of biochemical and physiological effects that make it a promising candidate for further research. In
Applications De Recherche Scientifique
4-[(4-methyl-1-piperazinyl)carbonothioyl]phenol has been studied for its potential therapeutic applications in a variety of fields. It has been found to possess both anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs for the treatment of cancer and other inflammatory diseases. Additionally, 4-[(4-methyl-1-piperazinyl)carbonothioyl]phenol has been found to exhibit antioxidant and antimicrobial activities, which further expands its potential applications in the medical field.
Mécanisme D'action
The mechanism of action of 4-[(4-methyl-1-piperazinyl)carbonothioyl]phenol is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. Specifically, 4-[(4-methyl-1-piperazinyl)carbonothioyl]phenol has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation. 4-[(4-methyl-1-piperazinyl)carbonothioyl]phenol has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
4-[(4-methyl-1-piperazinyl)carbonothioyl]phenol has been found to possess a variety of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in animal models, as well as inhibit the growth of cancer cells in vitro. Additionally, 4-[(4-methyl-1-piperazinyl)carbonothioyl]phenol has been found to possess antimicrobial activity against a variety of microorganisms, including bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-[(4-methyl-1-piperazinyl)carbonothioyl]phenol for lab experiments is its relatively low toxicity. It has been found to be well-tolerated in animal studies, with no significant adverse effects reported. Additionally, 4-[(4-methyl-1-piperazinyl)carbonothioyl]phenol is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of 4-[(4-methyl-1-piperazinyl)carbonothioyl]phenol is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 4-[(4-methyl-1-piperazinyl)carbonothioyl]phenol. One area of interest is the development of new drugs based on the structure of 4-[(4-methyl-1-piperazinyl)carbonothioyl]phenol for the treatment of cancer and other inflammatory diseases. Additionally, further research is needed to fully elucidate the mechanism of action of 4-[(4-methyl-1-piperazinyl)carbonothioyl]phenol and to identify other potential targets for this compound. Finally, more studies are needed to evaluate the safety and efficacy of 4-[(4-methyl-1-piperazinyl)carbonothioyl]phenol in humans, particularly in the context of clinical trials.
Méthodes De Synthèse
4-[(4-methyl-1-piperazinyl)carbonothioyl]phenol can be synthesized by reacting 4-hydroxybenzene-1-carbothioamide with 4-methylpiperazine in the presence of a dehydrating agent such as thionyl chloride. The resulting product is a yellow crystalline powder that is soluble in organic solvents such as methanol and dimethylformamide.
Propriétés
IUPAC Name |
(4-hydroxyphenyl)-(4-methylpiperazin-1-yl)methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2OS/c1-13-6-8-14(9-7-13)12(16)10-2-4-11(15)5-3-10/h2-5,15H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIZBUFBFBNJQHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=S)C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Methyl-1-piperazinyl)carbothioyl]phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B5696408.png)

![1-(2,3-dimethylphenyl)-4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperazine](/img/structure/B5696424.png)
![3-({[(4-ethylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5696441.png)
![N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-2-furamide](/img/structure/B5696452.png)



![4-({[1-(4-methoxyphenyl)cyclopentyl]methyl}amino)-4-oxobutanoic acid](/img/structure/B5696469.png)


![N-[4-chloro-2-(trifluoromethyl)phenyl]propanamide](/img/structure/B5696480.png)

